molecular formula C17H20F3N3OS B2862851 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2197497-85-9

2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2862851
CAS No.: 2197497-85-9
M. Wt: 371.42
InChI Key: IHKMPBCZOLKICA-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, provided for research purposes. It is identified by CAS Number 2197497-85-9 and has a molecular formula of C17H20F3N3OS and a molecular weight of 371.4 g/mol . The compound's structure features a piperidine core linked to a 2-methyl-1,3-thiazole group and a 6-(trifluoromethyl)pyridine moiety . Calculated physicochemical properties include an XLogP3 of 3.8 and a topological polar surface area of 66.5 Ų . This product is sold "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Specific information regarding this compound's mechanism of action, primary research applications, and biological targets is not readily available in the public domain. Researchers are encouraged to consult the scientific literature for potential applications of compounds with this structural profile. The product is available in various quantities for laboratory use .

Properties

IUPAC Name

2-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3OS/c1-12-21-14(11-25-12)9-23-7-5-13(6-8-23)10-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,11,13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKMPBCZOLKICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methyl-1,3-thiazole-4-methanol Derivatives

The thiazole moiety is synthesized via a Hantzsch thiazole synthesis:

  • Cyclocondensation : Reaction of chloroacetone with thiourea in ethanol under reflux yields 2-methyl-1,3-thiazol-4-amine.
  • Nitration and Reduction : Subsequent nitration at the 4-position followed by catalytic hydrogenation produces 4-aminomethyl-2-methyl-1,3-thiazole.
  • Oxidation : The amine is oxidized to the corresponding alcohol using manganese dioxide in dichloromethane.

Key Data :

  • Yield: 68% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 2.54 (s, 3H, CH$$3$$), 4.71 (s, 2H, CH$$_2$$OH), 7.21 (s, 1H, thiazole-H).

Functionalization of Piperidin-4-ylmethanol

The piperidine linker undergoes selective N-alkylation:

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
  • Alkylation : Treatment with 2-methyl-1,3-thiazole-4-methyl chloride (generated in situ via SOCl$$2$$) in the presence of K$$2$$CO$$_3$$ in acetonitrile at 60°C for 12 hours.
  • Deprotection : Removal of the TBS group using tetrabutylammonium fluoride (TBAF) in THF.

Optimization Notes :

  • Excess alkylating agent (1.5 equiv) improves yield to 82%.
  • Reaction monitoring via TLC (R$$f$$ = 0.45 in CH$$2$$Cl$$_2$$/MeOH 9:1).

Final Coupling Reaction

The pivotal step involves ether bond formation between the functionalized piperidine and pyridine components:

Nucleophilic Aromatic Substitution

  • Substrate Activation : 2-Chloro-6-(trifluoromethyl)pyridine is treated with NaH (2.0 equiv) in anhydrous DMF at 0°C.
  • Alkoxide Formation : Addition of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ylmethanol (1.2 equiv) dropwise.
  • Reaction Conditions : Stirring at 80°C for 18 hours under nitrogen atmosphere.

Workup :

  • Quenching with ice-water, extraction with ethyl acetate (3 × 50 mL).
  • Column chromatography (SiO$$2$$, gradient elution from 5% to 20% MeOH in CH$$2$$Cl$$_2$$).

Performance Metrics :

  • Isolated Yield: 74%
  • Purity (HPLC): 98.6% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (500 MHz, DMSO-d$$6$$): δ 1.45–1.62 (m, 2H, piperidine-H), 2.32 (s, 3H, thiazole-CH$$3$$), 2.68–2.81 (m, 2H, NCH$$2$$), 3.24 (d, J = 12.5 Hz, 2H, piperidine-H), 3.94 (s, 2H, OCH$$2$$), 4.12 (d, J = 13.0 Hz, 2H, piperidine-H), 7.05 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H).
  • $$ ^{13}C $$ NMR : δ 14.3 (CH$$3$$), 46.8 (NCH$$2$$), 54.1 (OCH$$2$$), 121.4 (q, $$ ^1J{C-F} $$ = 272 Hz, CF$$_3$$), 148.9 (pyridine-C), 166.2 (thiazole-C).
  • HRMS (ESI+) : m/z calcd for C$${17}$$H$${20}$$F$$3$$N$$4$$OS [M+H]$$^+$$: 391.1164; found: 391.1168.

Alternative Synthetic Routes

Mitsunobu Etherification

An alternative to nucleophilic substitution employs Mitsunobu conditions:

  • Reagents : DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv) in THF.
  • Advantages : Mild conditions (room temperature, 6 hours).
  • Limitations : Lower yield (58%) due to competing side reactions.

Metal-Mediated Coupling

Palladium-catalyzed C-O coupling was attempted but showed poor efficiency (<20% yield) with Buchwald-Hartwig ligands.

Scale-Up Considerations

Critical parameters for industrial production:

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) for reuse.
  • Catalyst Loading : Reduced NaH to 1.5 equiv decreases exothermicity without compromising yield.
  • Quality Control : In-process LC-MS monitoring at reaction midpoint ensures intermediate fidelity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: piperidine/piperazine derivatives, thiazole-containing compounds, and trifluoromethyl-substituted heterocycles.

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents Pharmacological Profile Physicochemical Notes Reference
Target Compound Pyridine, piperidine 2-Methylthiazole, trifluoromethyl Hypothesized CNS activity (e.g., dopamine/sigma receptors) High lipophilicity (CF₃), moderate solubility (thiazole) N/A
L 745,870 Pyrrolo[2,3-b]pyridine 4-Chlorophenylpiperazine Potent dopamine D4 antagonist (Ki = 2.5 nM), >300-fold selectivity over D2/D3 Basic piperazine enhances membrane permeability
S 18126 Benzoindane Piperazine, dihydrodioxin Selective dopamine D4 antagonist (Ki = 2.4 nM), sigma1 receptor affinity (1.6 nM) Rigid indane core improves selectivity
Compound 12 (from ) Pyridine, triazole 4-Chlorophenyl, 4-methoxyphenyl Synthetic intermediate; no reported activity Polar triazole may reduce bioavailability
100102-41-8 () Pyridine, thiadiazole Trifluoromethylphenyl, sodium propionate Unknown activity; sodium salt likely improves solubility Ionic form enhances aqueous solubility

Key Findings

Piperidine/Piperazine Derivatives :

  • The target compound’s piperidine-thiazole group differs from L 745,870’s piperazine-pyrrolopyridine scaffold. Piperidine’s lower basicity compared to piperazine may reduce off-target interactions but also limit CNS penetration .
  • S 18126’s benzoindane core demonstrates rigid selectivity for D4 receptors, whereas the target compound’s flexible piperidine-thiazole linkage might allow broader receptor engagement .

Thiazole-Containing Compounds: The 2-methylthiazole group in the target compound contrasts with ’s triazole-substituted pyridines. Thiadiazole in 100102-41-8 introduces sulfur-based polarity, which may reduce CNS activity compared to the target compound’s thiazole .

Trifluoromethyl Effects :

  • The trifluoromethyl group in the target compound and 100102-41-8 enhances metabolic stability and electron-withdrawing effects, stabilizing the pyridine ring against oxidative degradation. This substituent is absent in L 745,870 and S 18126, which rely on chlorophenyl/methoxyphenyl groups for hydrophobic interactions .

Hypotheses for Further Study

  • Comparative molecular modeling could predict binding poses relative to L 745,870, focusing on the methoxy linker’s role in receptor engagement.

Biological Activity

The compound 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Structure Overview

ComponentDescription
ThiazoleA five-membered ring containing sulfur and nitrogen, known for various biological activities.
PiperidineA six-membered saturated ring that often enhances bioavailability and solubility.
Trifluoromethyl GroupIncreases lipophilicity and may enhance binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound of interest. For instance, compounds with thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The interaction of thiazole-containing compounds with cellular proteins often involves inhibition of key signaling pathways associated with cell proliferation and survival.
  • Case Study : A specific study showed that thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against Jurkat T-cells, indicating superior efficacy in certain contexts .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains.

  • In Vitro Studies : Compounds similar to the one have shown promising results against gram-positive and gram-negative bacteria. The presence of the piperidine ring enhances membrane permeability, facilitating intracellular action .
  • Biofilm Inhibition : Research indicates that certain thiazole derivatives inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, which is crucial for treating chronic infections .

Neuroprotective Effects

Thiazoles have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
  • Mechanistic Insights : The neuroprotective effects are often attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole-containing compounds. Key findings include:

  • Substituent Effects : Variations in substituents on the thiazole or piperidine rings significantly impact activity profiles.
  • Optimal Combinations : Certain combinations of electron-donating and electron-withdrawing groups enhance potency against specific targets .

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